4H-1,4-thiazine 1,1-dioxide
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Overview
Description
4H-1,4-thiazine 1,1-dioxide is a heterocyclic organic compound . Thiazines, the group to which it belongs, are largely unexplored for their pharmacological activities . They are biological constituents of many biomolecules and drugs .
Synthesis Analysis
Thiazine derivatives can be prepared through various methods . For instance, a derivative of 1,4-thiazine, namely 2,6-dicarbethoxy-3,5-diphenyltetrahydro-1,4-thiazine-1,1-dioxide, was synthesized by taking diethyl 2,2-sulfonyldiacetate and benzaldehyde in water, to which ammonium acetate was added at room temperature .
Molecular Structure Analysis
The molecular formula of 4H-1,4-thiazine 1,1-dioxide is C4H5NO2S . It is part of the thiazine group of heterocyclic compounds, which are characterized by a ring of four carbon, one nitrogen, and one sulfur atom .
Chemical Reactions Analysis
Thiazine derivatives can undergo various chemical reactions. For example, the oxidation of sulfide linkage in 4H-1,4-benzothiazines to dioxides leads to an interesting class of heterocyclic compounds .
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally similar to 4H-1,4-thiazine 1,1-dioxide, have been reported to possess antimicrobial activity .
Antiviral Activity
These compounds also exhibit antiviral properties, making them potentially useful in the treatment of viral infections .
Antihypertensive Activity
The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been found to have antihypertensive effects, which could be beneficial in managing high blood pressure .
Antidiabetic Activity
These compounds have been reported to have antidiabetic properties, suggesting potential applications in the treatment of diabetes .
Anticancer Activity
The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have shown anticancer activity, indicating their potential use in cancer therapy .
KATP Channel Activators
A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides were reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue .
AMPA Receptor Modulators
These compounds have been found to modulate AMPA receptors, suggesting potential applications in neurological disorders .
PI3Kδ Inhibitors
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide derivatives, which are structurally similar to 4H-1,4-thiazine 1,1-dioxide, have been synthesized and evaluated as PI3Kδ inhibitors . These compounds exhibited high selectivity over other PI3K isoforms .
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide have been reported to have a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the ring structure of similar compounds like 1,2,4-benzothiadiazine-1,1-dioxide are responsible for their activity .
Biochemical Pathways
Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide have been reported to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds such as 1,2,4-benzothiadiazine-1,1-dioxide have been reported to have a wide range of biological activities, suggesting that they may have multiple molecular and cellular effects .
properties
IUPAC Name |
4H-1,4-thiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c6-8(7)3-1-5-2-4-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLNAEYJAVKHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CS(=O)(=O)C=CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are some of the synthetic routes used to prepare 4H-1,4-thiazine 1,1-dioxides?
A1: Several synthetic approaches have been explored to produce these compounds:
- Cyclization of Trifluoromethylated Sulfones: Trifluoromethylated sulfones like 3-amino-2-arylsulfonyl-4,4,4-trifluoro-3-hydroxybutanenitrile and 3-(aroylmethyl)sulfonyl-1,1,1-trifluoropropane-2,2,-diols can be cyclized to yield 4H-1,4-thiazine 1,1-dioxides. []
- Cycloaddition-Extrusion-Ring Expansion Reactions: Mesoionic oxazol-5-ones and oxazolin-5-ones can react with diphenylthiirene dioxide, undergoing cycloaddition, extrusion, and ring expansion to form the desired 4H-1,4-thiazine 1,1-dioxides. []
- Classical Synthesis: 4H-1,4-Thiazine 1,1-dioxide can be synthesized from cis and trans-2,6-Diethoxy-1,4-oxathiane 4,4-dioxide in boiling heptane. []
Q2: Has 4H-1,4-thiazine 1,1-dioxide shown any promising biological activity?
A2: While not extensively studied, a derivative, 3-methyl-4-(5'-nitrofurfurylidene-amino)-tetrahydro-4H-1,4-thiazine-1,1-dioxide (Nifurtimox), has demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. [, ]
Q3: How does Nifurtimox (3-methyl-4-(5'-nitrofurfurylidene-amino)-tetrahydro-4H-1,4-thiazine-1,1-dioxide) affect Trypanosoma cruzi?*
A3: In vitro studies show that Nifurtimox interferes with the parasite's ability to penetrate vertebrate cells at specific concentrations (10⁻⁴ and 10⁻⁵ M). [] Higher concentrations appear toxic to host cells, while lower concentrations seem ineffective. Intracellularly, Nifurtimox concentrations of 10⁻⁵ M and above completely halt the parasite's lifecycle, potentially by increasing its reproduction time. []
Q4: Are there structure-activity relationship (SAR) studies available for 4-(5'-nitrofurfurylidene-amino)-tetrahydro-4H-1,4-thiazine-1,1-dioxides against Trypanosoma cruzi?
A4: Yes, research has investigated the SAR of this compound class against Trypanosoma cruzi. [] While the specific findings are not detailed in the abstract, this line of research highlights the importance of understanding how structural modifications impact the compound's activity and potentially lead to the development of more effective antiparasitic agents.
Q5: Are there any known resistance mechanisms to Nifurtimox in Trypanosoma cruzi?
A5: Yes, a study successfully developed a strain of Trypanosoma cruzi resistant to a 100-fold higher concentration of Nifurtimox compared to the original strain. [] This finding emphasizes the need for further research into resistance mechanisms and strategies to combat drug resistance in parasitic diseases.
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